molecular formula C5H5ClF2N2 B1620742 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole CAS No. 321998-14-5

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole

Cat. No.: B1620742
CAS No.: 321998-14-5
M. Wt: 166.55 g/mol
InChI Key: JYDBRBWYIQJDSJ-UHFFFAOYSA-N
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Description

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a chlorodifluoromethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole typically involves the introduction of the chlorodifluoromethyl group onto a pyrazole ring. One common method is the difluoromethylation of pyrazole derivatives using chlorodifluoromethyl reagents. This process can be achieved through various routes, including:

    Electrophilic Difluoromethylation: Using chlorodifluoromethyl reagents under electrophilic conditions to introduce the CF2Cl group onto the pyrazole ring.

    Nucleophilic Difluoromethylation: Utilizing nucleophilic difluoromethylation reagents to achieve the desired substitution.

    Radical Difluoromethylation: Employing radical initiators to facilitate the addition of the CF2Cl group to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The chlorodifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pyrazole ring.

Scientific Research Applications

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with specific enzymes or receptors. The presence of the chlorodifluoromethyl group enhances its lipophilicity and stability, allowing it to effectively engage with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Bromodifluoromethyl)-5-methyl-1H-pyrazole
  • 3-(Trifluoromethyl)-5-methyl-1H-pyrazole
  • 3-(Difluoromethyl)-5-methyl-1H-pyrazole

Uniqueness

3-(Chlorodifluoromethyl)-5-methyl-1H-pyrazole is unique due to the presence of the chlorodifluoromethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClF2N2/c1-3-2-4(10-9-3)5(6,7)8/h2H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDBRBWYIQJDSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363006
Record name 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321998-14-5
Record name 3-[chloro(difluoro)methyl]-5-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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